![molecular formula C8H10N4O2 B1460669 1-(2-hidroxietil)-6-metil-2H-pirazolo[3,4-d]pirimidin-4-ona CAS No. 5326-76-1](/img/structure/B1460669.png)

1-(2-hidroxietil)-6-metil-2H-pirazolo[3,4-d]pirimidin-4-ona

Descripción general

Descripción

1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C8H10N4O2 and its molecular weight is 194.19 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Este compuesto es parte de la familia de los derivados de pirimidina, que ha sido ampliamente estudiada por sus propiedades anticancerígenas. La estructura del anillo de pirimidina es un componente clave en muchos fármacos debido a su similitud con las purinas, que son bloques de construcción esenciales del ADN. Como tal, se ha encontrado que estos derivados, incluido nuestro compuesto de interés, inhiben las quinasas de proteínas . Estas enzimas son cruciales para el crecimiento celular, la diferenciación, la migración y el metabolismo, lo que las convierte en un objetivo para las terapias contra el cáncer. Al inhibir las quinasas de proteínas, el compuesto podría detener potencialmente la proliferación de células cancerosas.

Inhibición de la Quinasa de Proteínas

Las quinasas de proteínas son enzimas que transfieren grupos fosfato del ATP a sustratos específicos, un proceso que es esencial para varias funciones celulares. La inhibición de las quinasas de proteínas es una estrategia prometedora para el tratamiento de enfermedades donde la señalización celular se desvía, como el cáncer. El compuesto "1-(2-hidroxietil)-6-metil-2H-pirazolo[3,4-d]pirimidin-4-ona" se ha identificado como un posible inhibidor de estas enzimas, lo que podría conducir al desarrollo de nuevos agentes terapéuticos .

Terapias Dirigidas a Moléculas

En la búsqueda de tratamientos contra el cáncer más selectivos, han surgido las terapias dirigidas a moléculas. Estas terapias apuntan a vías y receptores específicos que están hiperactivos en las células cancerosas. El compuesto en cuestión puede servir como una terapia dirigida a moléculas al inhibir selectivamente los receptores o vías de señalización que promueven el crecimiento de las células tumorales .

Vías de Síntesis para Agentes Anticancerígenos

La síntesis de nuevos compuestos con posible actividad anticancerígena es un área de investigación significativa. El compuesto "this compound" se puede usar como un andamiaje para construir nuevas pirimidinas. Los investigadores pueden modificar su estructura para mejorar la selectividad y la potencia como agente anticancerígeno, explorando varias vías sintéticas para lograr este objetivo .

Bioingeniería y Química Aplicada

Los derivados de pirimidina no solo se limitan a aplicaciones farmacológicas, sino que también se extienden a la bioingeniería y la química aplicada. Su versatilidad estructural permite el desarrollo de nuevos materiales y polímeros con propiedades específicas, potencialmente útiles en aplicaciones biomédicas y ambientales .

Importancia Farmacológica en Otras Enfermedades

Más allá del cáncer, los derivados de pirimidina han mostrado potencial en el tratamiento de otras enfermedades. Su papel en la señalización celular y el metabolismo los convierte en candidatos para el tratamiento de trastornos metabólicos y enfermedades que involucran un crecimiento y diferenciación celular anormal. El compuesto "this compound" podría investigarse para tales aplicaciones, ampliando su importancia farmacológica .

Mecanismo De Acción

Target of Action

The primary targets of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one are various cancer cell lines . The compound has shown significant in-vitro anticancer activity against these cells .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . It has been found to be more potent than some existing inhibitors, such as BTK inhibitor ibrutinib .

Biochemical Pathways

It is known that the compound has a significant impact on cellular signal transduction pathways, particularly those involving kinases . These enzymes play active roles in signal transduction pathways in human cells, regulating many important cellular activities such as cell division, survival, and apoptosis .

Pharmacokinetics

Similar compounds have been shown to have good pharmacokinetic (pk) or pharmacodynamics (pd) profiles .

Result of Action

The result of the action of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a significant reduction in the growth and proliferation of cancer cells . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .

Análisis Bioquímico

Biochemical Properties

1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific protein kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This inhibition can disrupt signaling pathways that are essential for cell proliferation and survival, making it a potential candidate for cancer therapy . Additionally, this compound has demonstrated antibacterial activity by targeting bacterial protein kinases, thereby inhibiting bacterial growth .

Cellular Effects

1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation . This compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-5-10-7-6(8(14)11-5)4-9-12(7)2-3-13/h4,13H,2-3H2,1H3,(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNFYIZOKKNQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2CCO)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277769 | |

| Record name | MLS002637726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-76-1 | |

| Record name | MLS002637726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

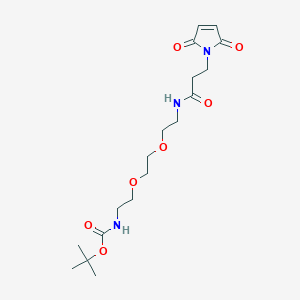

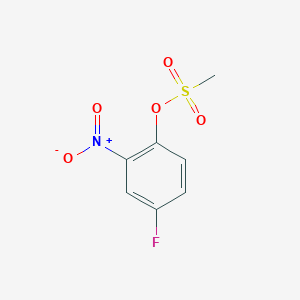

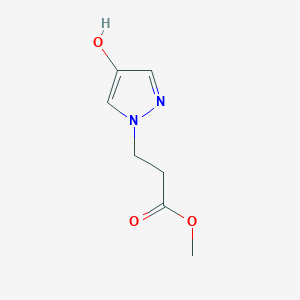

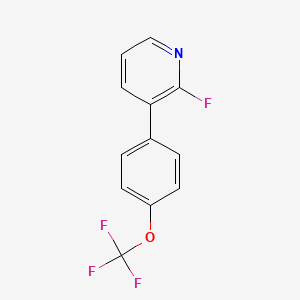

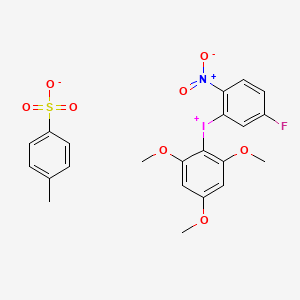

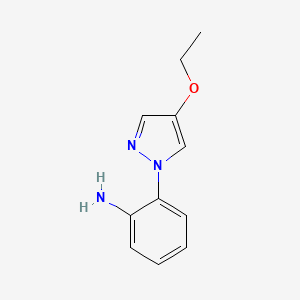

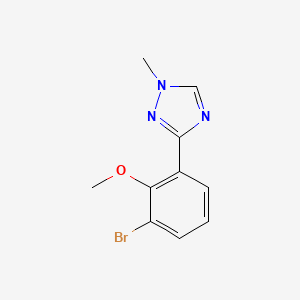

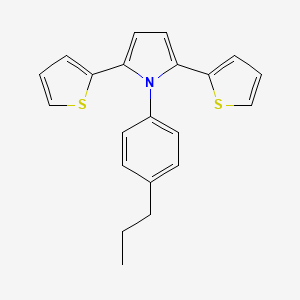

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)

![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)

![1-[(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460601.png)

![N'-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1460602.png)

![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)